[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
CAS No.:
Cat. No.: VC20170523
Molecular Formula: C21H13Cl3N2O3
Molecular Weight: 447.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H13Cl3N2O3 |
|---|---|
| Molecular Weight | 447.7 g/mol |
| IUPAC Name | [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C21H13Cl3N2O3/c22-14-7-10-17(19(24)11-14)21(28)29-15-8-5-13(6-9-15)12-25-26-20(27)16-3-1-2-4-18(16)23/h1-12H,(H,26,27)/b25-12+ |
| Standard InChI Key | WQSICWVRYYGKPK-BRJLIKDPSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Introduction
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound characterized by its molecular formula CHClNO and a molecular weight of 392.8 g/mol. This compound belongs to the class of aromatic hydrazone derivatives, featuring a hydrazinylidene group attached to a phenyl ring, along with dichlorobenzoate and chlorobenzoyl moieties.
Synthesis
The synthesis of [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves several key steps, although detailed synthesis protocols are not widely documented. Generally, the synthesis of similar compounds involves condensation reactions between hydrazine derivatives and carbonyl compounds, followed by esterification or other functional group modifications.
Mechanism of Action and Potential Applications
This compound's functional groups allow it to interact with biological targets, potentially inhibiting enzyme activity or binding to receptors. This interaction can alter biochemical pathways, leading to pharmacological effects. While specific applications are not detailed, compounds with similar structures are often explored for their potential in medicinal chemistry, particularly in areas like antimicrobial or anticancer research.
Research Findings and Future Directions
Research on [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is limited, but its structural features suggest potential for biological activity. Further studies could involve molecular modeling to predict interactions with biological targets and in vitro assays to assess its pharmacological effects.
Comparison with Related Compounds
Related compounds, such as [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate (CHClNO), share similar structural motifs but differ in their ester groups . Another compound, 4-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate (CHBrClNO), features a bromobenzoate group instead of dichlorobenzoate . These variations can significantly impact biological activity and chemical stability.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate | CHClNO | 392.8 g/mol |
| [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate | CHClNO | 373.8 g/mol |
| 4-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate | CHBrClNO | 457.7 g/mol |
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